molecular formula C21H18N2O3 B335554 N-benzhydryl-3-methyl-4-nitrobenzamide

N-benzhydryl-3-methyl-4-nitrobenzamide

Cat. No.: B335554
M. Wt: 346.4 g/mol
InChI Key: MAWGINLBBWSMLN-UHFFFAOYSA-N
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Description

N-benzhydryl-3-methyl-4-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery, featuring a benzhydryl group and a nitro-substituted aromatic system. The benzhydryl (diphenylmethyl) moiety is a common structural feature in bioactive compounds and pharmaceuticals, often contributing to enhanced binding affinity and metabolic stability by mimicking aspects of peptide scaffolds . This structure makes the compound a valuable intermediate for synthesizing diverse cyclic compounds and for exploring structure-activity relationships . Compounds sharing a similar structural core have demonstrated a range of pharmacological activities in research, including potential as neurokinin receptor antagonists, which are relevant in neuroscience, as well as antitumor and neurotropic activities . The nitro group on the benzamide ring is a versatile functional group in chemical synthesis, serving as a precursor for the corresponding aniline derivative through reduction, thereby enabling further chemical diversification . Researchers can leverage this compound as a key building block for developing novel bioactive molecules and as a tool compound in pharmacological studies.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzhydryl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C21H18N2O3/c1-15-14-18(12-13-19(15)23(25)26)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24)

InChI Key

MAWGINLBBWSMLN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-benzhydryl-3-methyl-4-nitrobenzamide has been investigated for its potential antimicrobial activities. Research has shown that derivatives of nitrobenzamides can effectively target multidrug-resistant bacteria by inhibiting efflux pumps, which are responsible for antibiotic resistance. For instance, a series of compounds similar to this compound were synthesized and tested against various bacterial strains, demonstrating significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

Anticancer Activity
Studies have also highlighted the anticancer potential of nitrobenzamide derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro assays have shown that modifications to the nitro group can enhance cytotoxicity against specific cancer cell lines, indicating a pathway for developing new anticancer agents .

Agricultural Applications

Herbicide Antidotes
this compound has been explored as an antidote for herbicides. Research indicates that benzhydryl compounds can mitigate the phytotoxic effects of certain herbicides, such as thiocarbamates and acetamides. These antidotes are particularly effective in protecting crops like rice and corn from herbicide-induced damage, thus improving agricultural yield .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices enhances their stability and performance under various conditions, making them suitable for applications in coatings and composites .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the amidation of corresponding carboxylic acids with benzhydryl amines under controlled conditions. Recent methodologies have focused on optimizing reaction conditions to improve yields and reduce by-products. For instance, one-pot oxidative amidation techniques have been developed that streamline the synthesis process while maintaining high efficiency .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant activity against multiple bacterial strains; potential for developing new antibiotics .
Herbicide Antidote ResearchAgricultural ScienceShowed effectiveness in reducing herbicide injury in crops; enhances agricultural productivity .
Polymer SynthesisMaterial ScienceImproved mechanical properties of polymers; suitable for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Benzamide Ring) Amine Group Molecular Weight (g/mol) Key Features
N-Benzhydryl-3-methyl-4-nitrobenzamide 3-methyl, 4-nitro Benzhydryl (diphenylmethyl) ~376.4 (estimated) High lipophilicity; potential CNS activity due to benzhydryl group
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-nitro 2,2-diphenylethyl 362.4 Moderate bulk; similar lipophilicity but lacks methyl group
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-nitro 3-chlorophenethyl 318.7 Chlorine enhances electronic effects; smaller substituent improves solubility
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro 3-nitrophenyl 301.2 Dual nitro groups increase polarity; may reduce bioavailability
N-Benzyl-4-chloro-3-nitrobenzamide 4-chloro, 3-nitro Benzyl 306.7 Chloro-nitro combination enhances reactivity; lower steric hindrance

Structural and Functional Insights:

  • However, nitro groups may also confer metabolic instability . Benzhydryl vs. Smaller Groups: The benzhydryl group significantly increases molecular bulk and lipophilicity compared to diphenylethyl () or phenethyl () substituents. This could improve blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Pathways :

    • Most analogs are synthesized via nucleophilic acyl substitution between benzoyl chlorides and amines. For instance, 4-chloro-3-nitrobenzamide derivatives () utilize thionyl chloride for carboxylic acid activation, followed by reaction with ammonia or substituted amines .

Research Findings and Limitations

  • Pharmacological Potential: The benzhydryl group is a common feature in antihistamines (e.g., diphenhydramine), implying that this compound might interact with histamine or similar receptors. However, the nitro group’s metabolic susceptibility could limit its therapeutic utility .
  • Crystallographic Data : Analogous compounds like 4-chloro-3-nitrobenzamide () have been crystallographically characterized, revealing planar benzamide cores and hydrogen-bonding motifs that stabilize crystal packing. Similar analyses for the target compound are lacking .

Q & A

Basic: What are the established synthetic routes for N-benzhydryl-3-methyl-4-nitrobenzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Nitration of a substituted benzene derivative to introduce the nitro group. Strong acids like sulfuric acid are often used for nitration, but solvent choice (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) can affect regioselectivity .
  • Step 2: Amidation using 4-nitrobenzoyl chloride and benzhydrylamine derivatives. Reaction conditions (e.g., inert atmosphere, temperature ~0–25°C) are critical to minimize side reactions like hydrolysis .
  • Step 3: Purification via column chromatography or recrystallization. Polar aprotic solvents (e.g., DCM/hexane mixtures) improve crystal lattice formation for higher purity .

Key Challenge: Competing substitution at the benzamide core may occur if steric hindrance from the benzhydryl group is not controlled.

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzhydryl moiety (δ 5.8–6.2 ppm for methine proton) and nitro group (downfield shifts in aromatic protons) .
  • X-ray Crystallography: SHELX software is widely used to resolve structures, particularly for verifying steric effects of the benzhydryl group. High-resolution data (d-spacing < 0.8 Å) are recommended .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 377.14 for C₂₁H₁₈N₂O₃) .

Data Conflict Example: Discrepancies in nitro group orientation in crystallographic data may arise from twinning; refinement with SHELXL is advised .

Advanced: How can researchers optimize the reaction to mitigate steric hindrance from the benzhydryl group during amidation?

Answer:

  • Solvent Optimization: Use low-polarity solvents (e.g., toluene) to reduce nucleophilic competition and favor amide bond formation .
  • Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate, improving yields from ~60% to >85% .
  • Temperature Gradients: Gradual warming (0°C → RT) prevents aggregation of the bulky benzhydryl moiety, reducing byproducts .

Case Study: A 2024 study on N-(3-chlorophenethyl)-4-nitrobenzamide achieved 92% yield using DMAP in anhydrous THF .

Advanced: How should contradictory biological activity data (e.g., anticancer vs. inactive) be analyzed for this compound?

Answer:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. ATP-based) can explain discrepancies. Standardize protocols using NIH/WHO guidelines .
  • Structural Analogues: Compare with derivatives like N-(4-bromo-benzothiazol-2-yl)-4-cyanobenzamide. The benzhydryl group’s lipophilicity may enhance membrane permeability but reduce solubility, affecting activity .
  • Metabolic Stability: Microsomal assays (e.g., human liver microsomes) evaluate degradation rates. Nitro groups often undergo reduction, altering efficacy .

Example: A 2023 study found that N-benzhydryl derivatives showed potent activity in prostate cancer models (IC₅₀ = 2.1 µM) but were inactive in leukemia due to efflux pump interactions .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and binding modes?

Answer:

  • DFT Calculations: Model transition states for nitration and amidation steps. B3LYP/6-31G* basis sets predict regioselectivity with >90% accuracy .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like PARP-1 or β-tubulin. The benzhydryl group’s hydrophobic surface often occupies allosteric pockets .
  • MD Simulations: GROMACS or AMBER assess stability in biological membranes. Simulations >100 ns are recommended for nitrobenzamide derivatives .

Validation: Cross-reference computational results with experimental SAR data from analogues .

Advanced: How can researchers address solubility challenges in in vitro assays?

Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) on the benzhydryl moiety to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability in cell cultures .

Data Note: A 2025 study reported a 10-fold increase in solubility using PEGylated liposomes .

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